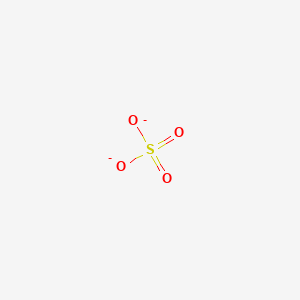

Sulfate Ion

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042425 | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14808-79-8, 18785-72-3 | |

| Record name | Sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate-35S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018785723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IS9N8KPMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Sulfate Ions in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Sulfate (B86663), the fourth most abundant anion in human plasma, is far more than an inert ion. It is a critical player in a vast array of biological processes essential for cellular function, signaling, and homeostasis. The covalent attachment of a sulfonate group to biomolecules, a process known as sulfation, profoundly alters their physicochemical properties, thereby modulating their biological activity. This technical guide provides a comprehensive overview of the multifaceted roles of sulfate in biological systems, with a focus on its transport, the enzymology of sulfation, its impact on signaling pathways, and its significance in drug development. This document is intended to serve as a core resource for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into the fundamental importance of sulfate biology.

Introduction: The Ubiquity and Importance of Sulfate

Inorganic sulfate is a hydrophilic anion that cannot passively diffuse across cellular membranes.[1][2] Consequently, all cells have evolved sophisticated mechanisms to transport and utilize this essential macronutrient.[1][2] Once inside the cell, sulfate is activated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor for all sulfotransferase enzymes.[3][4] These enzymes catalyze the transfer of the sulfonate group to a wide range of acceptor molecules, including proteins, carbohydrates, lipids, and small molecules such as steroids and xenobiotics.[4][5] This post-translational modification, known as sulfation, is integral to a multitude of physiological processes, including detoxification, hormone regulation, molecular recognition, and cell signaling.[5]

Sulfate Homeostasis: Transport and Intracellular Concentrations

The maintenance of appropriate intracellular sulfate levels is critical for normal cellular function. This is achieved through the coordinated action of a family of sulfate transporters and the intracellular metabolism of sulfur-containing amino acids.

Mammalian Sulfate Transporters

A number of sulfate transporters have been identified in mammalian tissues, each with distinct tissue distributions and regulatory mechanisms.[1][2] These transporters are responsible for the influx and efflux of sulfate across the plasma membrane, ensuring an adequate supply for intracellular processes.[1][2]

Intracellular Sulfate Concentrations

The concentration of sulfate varies between different cellular compartments, reflecting the sites of its utilization. While the concentration in human plasma is approximately 300 µM, intracellular concentrations can differ.[2] The Golgi apparatus is a major site of sulfation for proteins and glycosaminoglycans, and it is believed to have a mechanism for concentrating sulfate.[4]

| Compartment | Reported Concentration | Key References |

| Human Plasma | ~300 µM | [2] |

| Human Neutrophil Cytoplasm | ~1 mM | [6] |

| Human Bronchial Epithelial Cell Cytoplasm | ~0.3 mM (slowly exchangeable pool) | [7] |

| Rat Liver Endoplasmic Reticulum | Low-affinity, high-capacity transport observed | [8] |

| Golgi Apparatus | Site of active sulfation, suggesting a concentrating mechanism | [4] |

The Enzymology of Sulfation: Sulfotransferases

Sulfotransferases (SULTs) are the enzymes responsible for catalyzing the transfer of a sulfonate group from PAPS to an acceptor molecule.[3][4] They are broadly classified into two main families: cytosolic SULTs and Golgi-resident SULTs.

-

Cytosolic SULTs are primarily involved in the sulfation of small molecules, including steroids, neurotransmitters, and xenobiotics, playing a crucial role in their metabolism and detoxification.[4][9]

-

Golgi-resident SULTs are responsible for the sulfation of macromolecules such as proteins (on tyrosine residues) and glycosaminoglycans (GAGs).[4][10]

The kinetics of sulfotransferase-catalyzed reactions can often be described by Michaelis-Menten kinetics, although substrate inhibition is a common feature observed over a wide range of substrate concentrations.[11][12]

Kinetic Parameters of Key Human Sulfotransferases

The following table summarizes the apparent kinetic constants for several important human sulfotransferase isoforms with various substrates. These values are critical for understanding the efficiency and substrate preference of these enzymes, which is of particular importance in drug metabolism studies.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Key References |

| SULT1A1 | p-Nitrophenol | 2.5 | 1500 | [5] |

| SULT1A1 | Dopamine | 60 | 1200 | [5] |

| SULT1A1 | 17β-Estradiol | 0.05 | 450 | [5] |

| SULT1A1 | Dehydroepiandrosterone (DHEA) | 2.0 | 800 | [5] |

| SULT1A3 | Dopamine | - | - | [13] |

| SULT2A1 | Dehydroepiandrosterone (DHEA) | - | - | [13] |

Note: Kinetic parameters can vary depending on experimental conditions such as PAPS concentration and pH.

Functional Roles of Sulfate in Biological Systems

The addition of a negatively charged and bulky sulfonate group can dramatically alter the structure and function of a molecule, leading to a wide range of biological consequences.

Protein Function and Stability

Tyrosine sulfation is a post-translational modification that occurs in the trans-Golgi network and is known to play a significant role in modulating protein-protein interactions.[14][15] This modification can enhance the affinity of a protein for its binding partners, as seen in the interaction between chemokine receptors and their ligands.[14] While the effect on protein stability can vary, the addition of a charged group can influence the conformational stability and aggregation propensity of a protein.[11] For instance, one study on a bispecific monoclonal antibody found that tyrosine sulfation modestly increased its rate of aggregation.[11]

Cell Signaling Pathways

Sulfated molecules, particularly heparan sulfate proteoglycans (HSPGs), are key regulators of numerous signaling pathways that are fundamental to development and disease. HSPGs are comprised of a core protein to which long, unbranched heparan sulfate chains are attached. The sulfation patterns of these chains create specific binding sites for a variety of signaling molecules, including growth factors and morphogens.

HSPGs act as co-receptors for FGFs, facilitating the formation of a ternary complex between the FGF ligand, the FGF receptor (FGFR), and the HSPG. This complex is essential for receptor dimerization and subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway. The sulfation pattern of the heparan sulfate chains is critical for the specificity of FGF-FGFR binding.

References

- 1. Reconstitution of lysosomal sulfate transport in proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heparin, Heparan Sulphate and the TGF-β Cytokine Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The role of the Golgi complex in sulfate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coreceptor functions of cell surface heparan sulfate proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low cytoplasmic pH causes fragmentation and dispersal of the Golgi apparatus in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomics Analysis of Sulfation - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfatase-2 Regulates Liver Fibrosis through the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cholesterol - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of tyrosine sulfation in the variable region of a bispecific antibody and its effect on stability and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Proteoliposome-Based Efflux Assay to Determine Single-molecule Properties of Cl- Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sulfate Ions in Marine Biogeochemical Cycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate web of life in marine environments is fundamentally governed by a series of complex biogeochemical cycles. Among these, the sulfur cycle, with the sulfate (B86663) ion (SO₄²⁻) as its central player, holds a position of paramount importance. This guide provides a comprehensive technical overview of the multifaceted functions of sulfate in marine biogeochemical processes, its interplay with other elemental cycles, and the methodologies used to study these critical interactions.

The Marine Sulfur Cycle: A Sulfate-Dominated System

Due to its high concentration in seawater (approximately 28 mM), sulfate is a ubiquitous and crucial electron acceptor in marine sediments once more energetically favorable oxidants like oxygen and nitrate (B79036) are depleted.[1] The biogeochemical cycling of sulfur in these environments is primarily driven by microbial sulfate reduction (MSR).[1][2][3]

Dissimilatory Sulfate Reduction (DSR)

The cornerstone of the marine sulfur cycle is dissimilatory sulfate reduction (DSR), a process carried out by a diverse group of anaerobic microorganisms, primarily sulfate-reducing bacteria (SRB).[2][4] In this process, sulfate is used as the terminal electron acceptor for the oxidation of organic matter or methane (B114726), leading to the production of hydrogen sulfide (B99878) (H₂S).[2][3]

This process is a critical pathway for the mineralization of organic matter in anoxic marine sediments, accounting for a significant portion of organic carbon degradation, especially in productive coastal regions.[2][3][5][6] In some coastal sediments, sulfate reduction can be responsible for as much as 50% of the total organic carbon mineralization.[2][3]

The overall reaction for organoclastic sulfate reduction can be generalized as:

2CH₂O + SO₄²⁻ → 2HCO₃⁻ + H₂S

This reaction highlights the direct link between the sulfur and carbon cycles, where the oxidation of organic carbon is coupled with the reduction of sulfate.[2][7]

The Fate of Sulfide

The hydrogen sulfide produced during DSR is highly reactive and can undergo several transformations:

-

Reoxidation: A significant portion of the sulfide is reoxidized back to sulfate or intermediate sulfur compounds (like elemental sulfur, polysulfides, thiosulfate, and sulfite) by microbial or chemical processes.[2][3] This can occur through reactions with oxygen, nitrate, manganese (IV), and iron (III) oxides.[2][5]

-

Precipitation: Sulfide readily reacts with dissolved metal ions, particularly iron, to form sulfide minerals such as pyrite (B73398) (FeS₂).[6][8] This process is a major sink for sulfide in marine sediments.

-

Incorporation into Organic Matter: Sulfide can also be incorporated into organic matter, a process known as sulfurization.[9][10]

This dynamic interplay of sulfide production and consumption creates a complex network of sulfur transformations within marine sediments.[2][3]

Interplay with Other Biogeochemical Cycles

The function of sulfate extends far beyond the sulfur cycle, exerting a profound influence on the cycling of other key elements.

The Carbon Cycle

Sulfate reduction is a major pathway for the anaerobic decomposition of organic carbon, directly linking the sulfur and carbon cycles.[2][7] In anoxic sediments, where oxygen is absent, sulfate-reducing microorganisms play a crucial role in breaking down complex organic molecules, releasing carbon dioxide and bicarbonate.[2]

Furthermore, in a process termed "pickling," sulfur can react with and stabilize organic matter, making it more resistant to degradation.[11] This sulfurization of organic particles as they sink through low-oxygen zones can enhance the sequestration of carbon in marine sediments.[11][12]

The Methane Cycle: Anaerobic Oxidation of Methane (AOM)

A critical interaction between the sulfur and methane cycles occurs through the process of anaerobic oxidation of methane (AOM). In this process, methane diffusing upwards from deeper sediment layers is oxidized by anaerobic methanotrophic archaea (ANME) who often form consortia with sulfate-reducing bacteria (SRB).[13][14][15][16] Sulfate serves as the terminal electron acceptor for this process.[13][14][15]

The overall reaction is:

CH₄ + SO₄²⁻ → HCO₃⁻ + HS⁻ + H₂O [15]

AOM is a globally significant sink for methane, consuming an estimated 80-90% of the methane produced in marine sediments and preventing its release into the atmosphere, where it would act as a potent greenhouse gas.[15][16] The region in the sediment where this process is most active is known as the sulfate-methane transition zone (SMTZ).[6][8]

The Iron Cycle

The sulfur and iron cycles are intricately linked through the reactions of sulfide. The hydrogen sulfide produced during sulfate reduction reacts readily with reactive iron minerals, leading to the formation of iron sulfides, most notably pyrite (FeS₂).[5][8][17] This process can be a dominant pathway for iron transformation in anoxic sediments.

Conversely, the presence of abundant reactive iron oxides can stimulate sulfate-driven AOM.[16] In iron-rich sediments, the rapid reaction of sulfide with iron can keep the concentration of dissolved sulfide low, which may favor the activity of the ANME-SRB consortia.[18][19] This can lead to a "cryptic" sulfur cycle where sulfate reduction is occurring, but the sulfide produced is immediately removed from the porewater.[1][18][19]

The Nitrogen and Phosphorus Cycles

The influence of sulfate on the nitrogen and phosphorus cycles is more indirect. In some anoxic environments, a process known as sulfate-reducing ammonium (B1175870) oxidation (SRAO) has been proposed, where ammonium is oxidized using sulfate as the electron acceptor.[20]

The cycling of phosphorus can be affected by the interplay between iron and sulfur. In oxygenated sediments, phosphorus is often bound to iron oxyhydroxides.[21] Under anoxic conditions, if sulfate reduction is the dominant process, the production of sulfide leads to the reduction of these iron minerals and the formation of iron sulfides, which can release the bound phosphate (B84403) into the porewater.[21][22]

Quantitative Data on Sulfate Reduction Rates

Sulfate reduction rates (SRR) in marine sediments are highly variable and depend on factors such as the availability of organic matter, temperature, and the presence of other electron acceptors.

| Marine Environment | Sulfate Reduction Rate (SRR) Range (nmol cm⁻³ d⁻¹) | Reference(s) |

| Highly Productive Intertidal Flats and Salt Marshes | >1000 | [5] |

| Organic-Matter-Rich Shallow-Water Sediments | tens to hundreds | [5] |

| Continental Shelf Sediments | Variable, but globally significant | [2][3] |

| Deep-Sea Sediments | Generally low, can be negligible in oligotrophic areas | [3] |

Note: This table provides a general overview. Specific rates can vary significantly within each environment.

Experimental Protocols

The study of sulfate's role in marine biogeochemical cycles relies on a variety of experimental techniques.

Measurement of Sulfate Reduction Rates (SRR) using the ³⁵S-Radiotracer Method

This is the most common method for directly measuring SRR in sediment samples.[2]

Principle: A known amount of carrier-free ³⁵SO₄²⁻ radiotracer is injected into a sediment core or slurry. The sample is then incubated under in situ conditions for a specific period. During incubation, sulfate-reducing microorganisms will reduce a fraction of the total sulfate pool, including the added radiotracer, to sulfide. The reaction is stopped, and the produced radioactive sulfide is chemically separated from the unreacted sulfate and quantified.

Detailed Methodology:

-

Sample Collection: Undisturbed sediment cores are collected using appropriate coring devices.

-

Tracer Injection: Using a syringe, a small volume of a high-specific-activity ³⁵SO₄²⁻ solution is injected into the sediment at various depths.

-

Incubation: The cores are incubated at in situ temperature for a defined period (typically hours to a day).

-

Reaction Termination: After incubation, the sediment sections are extruded and fixed, often by freezing or by immediate chemical treatment to stop microbial activity.

-

Sulfide Distillation: The sediment sample is transferred to a reaction vessel. A one-step chromium reduction method is commonly used, where acidic chromium(II) chloride solution is added to reduce all inorganic sulfur compounds (acid volatile sulfides and pyrite) to H₂S.

-

Sulfide Trapping: The evolved H₂S gas is purged from the reaction vessel with an inert gas (e.g., N₂) and trapped in a basic solution (e.g., zinc acetate (B1210297) or sodium hydroxide) to form a precipitate (e.g., ZnS) or a dissolved sulfide solution.

-

Quantification: The radioactivity of the trapped sulfide is measured using liquid scintillation counting.

-

Sulfate Concentration Measurement: The concentration of sulfate in the porewater of the sediment is determined, typically by ion chromatography.

-

Calculation of SRR: The sulfate reduction rate is calculated using the following formula:

SRR = ([³⁵S-S²⁻] / ([³⁵SO₄²⁻] + [³⁵S-S²⁻])) * [SO₄²⁻] / t

Where:

-

[³⁵S-S²⁻] is the radioactivity of the produced sulfide.

-

[³⁵SO₄²⁻] is the radioactivity of the remaining sulfate.

-

[SO₄²⁻] is the concentration of sulfate in the porewater.

-

t is the incubation time.

-

Quantification of Sulfate in Seawater and Porewater

Principle: Ion chromatography is a widely used and accurate method for determining sulfate concentrations. The sample is injected into a stream of eluent and passed through a column containing an ion-exchange resin. The different ions in the sample are separated based on their affinity for the resin and are then detected by a conductivity detector.

Detailed Methodology:

-

Sample Preparation: Seawater or porewater samples are typically filtered to remove particulate matter. For sediment porewater, centrifugation of sediment sections is a common extraction method.

-

Instrumentation: An ion chromatograph equipped with an anion-exchange column, a suppressor, and a conductivity detector is used.

-

Eluent: A suitable eluent, often a carbonate-bicarbonate solution or a hydroxide (B78521) solution, is used to carry the sample through the column.

-

Analysis: A small volume of the sample is injected into the ion chromatograph.

-

Detection and Quantification: As the separated sulfate ions pass through the conductivity detector, a peak is generated. The area of this peak is proportional to the concentration of sulfate in the sample. The concentration is determined by comparing the peak area to a calibration curve prepared from standards of known sulfate concentrations.

Stable Isotope Analysis of Sulfur

Principle: The stable isotopes of sulfur (³²S and ³⁴S) are fractionated during microbial sulfate reduction. Sulfate-reducing bacteria preferentially utilize the lighter ³²SO₄²⁻, leading to an enrichment of the heavier ³⁴S in the remaining sulfate pool and a depletion of ³⁴S in the produced sulfide. The analysis of the sulfur isotopic composition (δ³⁴S) of sulfate and sulfide minerals in sediments can provide valuable insights into the extent and pathways of sulfate reduction.[23]

Detailed Methodology:

-

Sample Preparation:

-

Sulfate: Dissolved sulfate is precipitated from water samples as barium sulfate (BaSO₄) by adding barium chloride.

-

Sulfide: Sulfide minerals (e.g., pyrite) are extracted from the sediment.

-

-

Conversion to SO₂ or SF₆: The sulfur in the prepared sample (BaSO₄ or sulfide mineral) is converted to either sulfur dioxide (SO₂) by combustion with an oxidizing agent or to sulfur hexafluoride (SF₆) by reaction with fluorine gas.

-

Mass Spectrometry: The isotopic ratio of the resulting gas (³⁴S/³²S) is measured using an isotope ratio mass spectrometer (IRMS).

-

Data Reporting: The results are reported in delta notation (δ³⁴S) in per mil (‰) relative to a standard (Vienna Canyon Diablo Troilite, VCDT).

Visualizing the Core Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships described in this guide.

Caption: The marine sulfur cycle is primarily driven by microbial sulfate reduction in anoxic sediments.

Caption: Anaerobic oxidation of methane (AOM) couples methane consumption with sulfate reduction.

References

- 1. The life sulfuric: microbial ecology of sulfur cycling in marine sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biogeochemical Sulfur Cycle of Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Biogeochemical Sulfur Cycle of Marine Sediments [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. researchgate.net [researchgate.net]

- 7. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 8. Sulfur cycle - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Sulfur Cycling in an Iron Oxide-Dominated, Dynamic Marine Depositional System: The Argentine Continental Margin [frontiersin.org]

- 11. Sulfur plays a role in the ocean carbon cycle, study finds | Stanford Doerr School of Sustainability [sustainability.stanford.edu]

- 12. projectseagrass.org [projectseagrass.org]

- 13. Anaerobic oxidation of methane associated with sulfate reduction in a natural freshwater gas source - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anaerobic oxidation of methane: an “active” microbial process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anaerobic oxidation of methane - Wikipedia [en.wikipedia.org]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Iron and sulfate reduction structure microbial communities in (sub-)Antarctic sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. srs.fs.usda.gov [srs.fs.usda.gov]

- 23. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-depth Technical Guide to the Core Chemical Properties of the Sulfate Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfate (B86663) anion (SO₄²⁻), a ubiquitous polyatomic ion, plays a critical role in numerous chemical and biological processes. Comprising a central sulfur atom covalently bonded to four oxygen atoms, its unique structure and charge distribution dictate its chemical behavior, from mineral formation to essential functions in biological systems. This technical guide provides a comprehensive overview of the fundamental chemical properties of the sulfate anion, including its structure, bonding, thermodynamic parameters, and solubility characteristics. Furthermore, it details established experimental protocols for its quantification and explores its significance in biological signaling pathways.

Structure and Bonding

The sulfate anion exhibits a tetrahedral geometry, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[1] The central sulfur atom is in a +6 oxidation state, while each of the four oxygen atoms is in a -2 oxidation state, resulting in an overall charge of -2.[1] All four S-O bonds are equivalent in length and strength, and the O-S-O bond angles are all the ideal tetrahedral angle of 109.5°. This equivalency is attributed to resonance, where the double bonds are delocalized across all four S-O linkages.

Quantitative Structural and Thermodynamic Data

The precise bond lengths and thermodynamic properties of the sulfate anion are crucial for computational modeling and understanding its behavior in various chemical environments.

| Property | Value |

| S-O Bond Length | 149 pm |

| O-S-O Bond Angle | 109.5° |

| Standard Enthalpy of Formation (ΔHf°) | |

| SO₄²⁻ (aq) | -909.3 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | |

| SO₄²⁻ (aq) | -744.5 kJ/mol[2][3][4] |

| Standard Molar Entropy (S°) | |

| SO₄²⁻ (aq) | 20.1 J/(mol·K) |

Chemical Properties and Reactions

The chemical reactivity of the sulfate anion is largely characterized by its stability and its ability to form a wide variety of salts with metals.

Acid-Base Properties

The sulfate anion is the conjugate base of the bisulfate (or hydrogen sulfate) ion (HSO₄⁻), which is itself the conjugate base of sulfuric acid (H₂SO₄), a strong acid. In aqueous solutions, sulfuric acid completely ionizes to form hydronium and bisulfate ions. The bisulfate ion is a weak acid and will further dissociate to a lesser extent to form sulfate ions.

Precipitation Reactions

A key characteristic of the sulfate anion is its ability to form insoluble salts with certain metal cations, a property extensively used in its qualitative and quantitative analysis. The most common precipitating agent is the barium ion (Ba²⁺), which reacts with sulfate to form a dense white precipitate of barium sulfate (BaSO₄).

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Other cations that form sparingly soluble sulfates include lead(II) (Pb²⁺), strontium (Sr²⁺), and calcium (Ca²⁺).

Solubility of Common Sulfate Salts

The solubility of sulfate salts varies widely. While most are soluble in water, some exhibit very low solubility. The solubility product constant (Ksp) provides a quantitative measure of the solubility of sparingly soluble salts.

| Compound | Formula | Ksp at 25°C |

| Barium Sulfate | BaSO₄ | 1.1 x 10⁻¹⁰[5][6] |

| Lead(II) Sulfate | PbSO₄ | 1.8 x 10⁻⁸ |

| Strontium Sulfate | SrSO₄ | 3.4 x 10⁻⁷[7] |

| Calcium Sulfate | CaSO₄ | 4.9 x 10⁻⁵ |

| Silver(I) Sulfate | Ag₂SO₄ | 1.2 x 10⁻⁵ |

| Radium Sulfate | RaSO₄ | 3.7 x 10⁻¹¹ |

Biological Significance: The Role of Sulfation in Signaling Pathways

In biological systems, the sulfate anion is a key component of sulfation, a crucial post-translational modification that modulates the function of a wide array of biomolecules, including proteins, carbohydrates, and steroids. This process is integral to cellular communication, detoxification, and maintaining the structural integrity of tissues.[8]

The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][9] Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of the sulfonyl group (SO₃) from PAPS to a hydroxyl or amine group on the substrate molecule.[1]

The following diagram illustrates the general biological sulfation pathway:

Caption: General biological sulfation pathway.

Experimental Protocols for Sulfate Quantification

Accurate quantification of sulfate is essential in various fields, including environmental monitoring, clinical diagnostics, and industrial quality control. Several well-established methods are available, each with its own advantages and limitations.

Gravimetric Analysis

This classical method relies on the precipitation of sulfate as barium sulfate, followed by the collection, drying, and weighing of the precipitate. It is considered a primary method due to its high accuracy and precision when performed correctly.

Reagents:

-

Hydrochloric Acid (HCl), concentrated: To acidify the sample and prevent the co-precipitation of other barium salts.

-

Barium Chloride (BaCl₂) solution (5% w/v): The precipitating agent. Dissolve 5 g of BaCl₂·2H₂O in 100 mL of deionized water.

-

Silver Nitrate (AgNO₃) solution (0.1 M): To test for the complete removal of chloride ions during washing.

-

Ashless filter paper: For collecting the precipitate.

Procedure:

-

Accurately weigh a suitable amount of the sample and dissolve it in deionized water in a beaker.

-

Acidify the solution with a few drops of concentrated HCl.

-

Heat the solution to near boiling.

-

Slowly add a slight excess of the hot BaCl₂ solution while stirring continuously to promote the formation of large, easily filterable crystals.

-

Digest the precipitate by keeping the solution hot (just below boiling) for at least one hour. This process, known as Ostwald ripening, increases the particle size of the precipitate.

-

Filter the hot solution through ashless filter paper.

-

Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).

-

Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

-

Char the filter paper slowly over a Bunsen burner without allowing it to ignite.

-

Ignite the crucible and precipitate in a muffle furnace at 800-900 °C until a constant weight is achieved.

-

Cool the crucible in a desiccator and weigh it accurately.

-

Calculate the mass of sulfate based on the mass of the BaSO₄ precipitate.

Turbidimetric Analysis

This method is faster than gravimetric analysis and is suitable for determining sulfate concentrations in a large number of samples. It is based on measuring the turbidity produced by the formation of a fine suspension of barium sulfate under controlled conditions.

Reagents:

-

Conditioning Reagent: Dissolve 75 g of sodium chloride (NaCl) in 300 mL of deionized water, add 30 mL of concentrated HCl, 100 mL of 95% ethanol, and 50 mL of glycerol. Mix well. This reagent helps to stabilize the barium sulfate suspension.[10][11]

-

Barium Chloride (BaCl₂), crystals.

-

Standard Sulfate Solution (100 mg/L): Dissolve 0.1479 g of anhydrous sodium sulfate (Na₂SO₄) in 1 L of deionized water.

Procedure:

-

Pipette a known volume of the sample into a flask.

-

Add the conditioning reagent and mix thoroughly.

-

While stirring, add a scoop of BaCl₂ crystals and start a timer.

-

Continue stirring for a fixed period (e.g., 1 minute).

-

Measure the absorbance (turbidity) of the suspension at 420 nm using a spectrophotometer after a specific time interval (e.g., 5 minutes).

-

Prepare a calibration curve using standard sulfate solutions of known concentrations.

-

Determine the sulfate concentration in the sample by comparing its absorbance to the calibration curve.

The following diagram illustrates a typical experimental workflow for turbidimetric analysis:

Caption: Experimental workflow for turbidimetric sulfate analysis.

Ion Chromatography (IC)

Ion chromatography is a highly sensitive and selective method for the determination of various ions, including sulfate. It is particularly useful for analyzing complex matrices.

Principle: The sample is injected into a stream of eluent and passed through an ion-exchange column. The sulfate ions are separated from other anions based on their affinity for the stationary phase. A conductivity detector is typically used for detection.

General Procedure:

-

Sample Preparation: Filter the sample to remove any particulate matter. Dilute if necessary to bring the sulfate concentration within the calibrated range of the instrument.

-

Instrument Setup: Equilibrate the IC system with the appropriate eluent (e.g., a carbonate-bicarbonate solution).

-

Calibration: Prepare a series of standard solutions of known sulfate concentrations and inject them to generate a calibration curve.

-

Sample Analysis: Inject the prepared sample into the IC system.

-

Data Analysis: The concentration of sulfate in the sample is determined by comparing the peak area of the this compound in the chromatogram to the calibration curve.[12][13][14][15]

Conclusion

The sulfate anion possesses a unique combination of structural stability, reactivity, and biological significance. Its well-defined tetrahedral geometry and charge distribution govern its chemical properties, which are fundamental to its roles in both geochemical and biological systems. The ability to accurately quantify sulfate concentrations through various analytical techniques is crucial for a wide range of scientific and industrial applications. A thorough understanding of the core chemical properties of the sulfate anion, as detailed in this guide, is essential for researchers, scientists, and drug development professionals working in diverse fields where this ion plays a pivotal role.

References

- 1. Structure and function of sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. Based On The Following Data, What Is The Standard Gibbs Free Energy Of Formation Of The this compound At [carder2.carder.gov.co]

- 4. Solved Based on the following data, what is the standard | Chegg.com [chegg.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility Product Constant Data Table [groups.chem.ubc.ca]

- 7. Solubility Product Constants or Ksp Values for Insoluble Salts [physicsclassroom.com]

- 8. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 9. Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. cheops-tsar.de [cheops-tsar.de]

- 12. Sulfate and Chloride detection using ion chromatography [sedgeochem.uni-bremen.de]

- 13. researchgate.net [researchgate.net]

- 14. qasac-americas.org [qasac-americas.org]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Natural Sources and Occurrence of Sulfate Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of sulfate (B86663) minerals. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a thorough understanding of these minerals for their work. The guide covers the primary geological environments where sulfate minerals form, detailed experimental protocols for their identification and quantification, and a summary of their key chemical and physical properties.

Natural Sources and Geological Occurrence of Sulfate Minerals

Sulfate minerals are naturally occurring salts of sulfuric acid and are found in a variety of geological settings.[1] Their formation is primarily dictated by the availability of sulfate ions (SO₄²⁻) and cations, as well as the prevailing environmental conditions such as temperature, pressure, and water chemistry. The principal environments of sulfate mineral formation are evaporite deposits, hydrothermal systems, and as oxidation products of sulfide (B99878) ores.

Evaporite Deposits

Evaporitic environments are the most significant settings for the formation of extensive sulfate mineral deposits. These form from the evaporation of saline water in marine or non-marine basins, leading to the precipitation of dissolved salts.

Marine Evaporites: These deposits form from the evaporation of seawater in restricted basins. As water evaporates, the concentration of dissolved salts increases, leading to a predictable sequence of mineral precipitation. Carbonate minerals are typically the first to precipitate, followed by sulfate minerals, and then halides.[2][3] The most common sulfate minerals in marine evaporites are gypsum (CaSO₄·2H₂O) and anhydrite (CaSO₄).[1][3][4] In the later stages of evaporation, more complex sulfate salts containing magnesium and potassium may form.[2][3]

Non-Marine Evaporites: These form from the evaporation of saline lakes and playas. The mineralogy of non-marine evaporites is more variable than their marine counterparts, reflecting the diverse chemistry of the source waters which are influenced by the local geology.[3]

Hydrothermal Systems

Hydrothermal vents on the seafloor are another significant source of sulfate minerals. In these systems, cold seawater percolates down through fractures in the oceanic crust and is heated by underlying magma. This hot, acidic fluid leaches metals and sulfur from the surrounding rocks. When this hydrothermal fluid is expelled into the cold, oxygenated seawater, rapid precipitation of minerals occurs, forming chimney-like structures. Anhydrite is a common sulfate mineral in these "white smoker" chimneys, precipitating as the hot, calcium-rich hydrothermal fluid mixes with cold, sulfate-rich seawater.[5][6][7] Barite (BaSO₄) is another important sulfate mineral found in hydrothermal vent deposits, forming from the mixing of barium-rich vent fluids with seawater.[7][8]

Oxidation of Sulfide Ores

Sulfate minerals can also form as secondary minerals in the oxidation zones of sulfide ore deposits. When sulfide minerals, such as pyrite (B73398) (FeS₂), are exposed to oxygenated water, they undergo oxidation, which releases sulfate ions and creates acidic conditions. These sulfate-rich, acidic solutions can then react with other minerals in the host rock to precipitate a variety of sulfate minerals.[1] For example, anglesite (PbSO₄) forms from the oxidation of galena (PbS).[9]

Quantitative Data on Sulfate Minerals

The abundance and composition of sulfate minerals vary significantly depending on their geological setting. The following tables summarize quantitative data for common sulfate minerals in different environments.

Table 1: Common Sulfate Minerals and Their Chemical Formulas

| Mineral | Chemical Formula |

| Anhydrite | CaSO₄ |

| Anglesite | PbSO₄ |

| Barite | BaSO₄ |

| Celestite | SrSO₄ |

| Chalcanthite | CuSO₄·5H₂O |

| Epsomite | MgSO₄·7H₂O |

| Gypsum | CaSO₄·2H₂O |

| Jarosite | KFe₃(SO₄)₂(OH)₆ |

| Melanterite | FeSO₄·7H₂O |

Source: Compiled from multiple sources.[9][10][11]

Table 2: Typical Mineralogical Composition of Marine Evaporite Deposits

| Mineral | Typical Abundance (wt%) |

| Halite (NaCl) | 60 - 90 |

| Gypsum (CaSO₄·2H₂O) | 5 - 20 |

| Anhydrite (CaSO₄) | 1 - 15 |

| Carbonates (Calcite, Dolomite) | 1 - 5 |

| Potash and Magnesium Salts | < 1 - 5 |

Note: The relative proportions can vary significantly based on the specific conditions of the depositional environment.

Table 3: Elemental Composition of Anhydrite from a Hydrothermal Vent Field

| Element | Concentration |

| Calcium (Ca) | 21.6 wt% |

| Strontium (Sr) | 1475 ppm |

| Magnesium (Mg) | 3.47 wt% |

Source: Grimsey hydrothermal field, north of Iceland.[12]

Experimental Protocols for Sulfate Mineral Analysis

The accurate identification and quantification of sulfate minerals require a combination of analytical techniques. The following sections provide detailed methodologies for X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS), and Raman Spectroscopy.

X-ray Diffraction (XRD) for Mineral Identification and Quantification

XRD is a fundamental technique for identifying crystalline materials based on their unique diffraction patterns. The Rietveld refinement method can be used for quantitative phase analysis.

Methodology:

-

Sample Preparation:

-

Grind the sample to a fine powder (<10 µm) using a mortar and pestle to ensure random orientation of the crystallites.

-

Load the powdered sample into a sample holder, ensuring a flat, smooth surface. For quantitative analysis, a consistent packing density is crucial.

-

-

Data Acquisition:

-

Use a powder diffractometer with a copper (Cu) Kα radiation source.

-

Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern to a database of known mineral patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the constituent phases.

-

Quantitative Analysis (Rietveld Refinement):

-

Perform a full-pattern refinement using specialized software (e.g., GSAS-II, FullProf).

-

The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting parameters such as lattice parameters, atomic positions, and peak shape functions for each identified phase.

-

The weight fraction of each phase is determined from the refined scale factors.[13][14]

-

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides high-resolution imaging of mineral morphology and texture, coupled with elemental analysis.

Methodology:

-

Sample Preparation:

-

For qualitative analysis, small rock chips or mineral grains can be mounted on an aluminum stub using conductive carbon tape.

-

For quantitative analysis, prepare a polished thin section or an epoxy grain mount to ensure a flat surface.[15][16]

-

Coat the sample with a thin layer of carbon to make it conductive and prevent charging under the electron beam.[16]

-

For hydrous minerals (e.g., gypsum): To minimize dehydration in the SEM's vacuum, use a variable pressure or environmental SEM (if available). Alternatively, use low vacuum settings and a low accelerating voltage and beam current to reduce beam damage. Rapid analysis is also recommended.

-

-

SEM Imaging:

-

Use backscattered electron (BSE) imaging to differentiate minerals based on their average atomic number. Heavier elements will appear brighter.

-

-

EDS Analysis:

-

Position the electron beam on the mineral of interest.

-

Acquire an EDS spectrum to identify the elements present and their relative abundances.

-

For quantitative analysis, use standards of known composition and apply matrix corrections (e.g., ZAF correction) to convert X-ray intensities to elemental weight percentages.[13]

-

Raman Spectroscopy for Molecular and Structural Analysis

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices, making it highly specific for mineral identification.

Methodology:

-

Sample Preparation:

-

Generally, minimal sample preparation is required. A clean surface of a rock sample, a single mineral grain, or a powdered sample can be analyzed.

-

-

Data Acquisition:

-

Use a Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser on the sample surface.

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 100-4000 cm⁻¹).

-

-

Data Analysis:

-

Mineral Identification: Compare the positions and relative intensities of the Raman bands to a reference library of mineral spectra. The strong, sharp peak around 981 cm⁻¹ is characteristic of the symmetric stretching mode of the sulfate ion.

-

Quantitative Analysis: The intensity of a Raman peak is proportional to the concentration of the corresponding mineral. A calibration curve can be created by measuring the Raman spectra of a series of standards with known concentrations of the sulfate mineral of interest mixed with a matrix material.[17][18][19]

-

Sulfur Isotope Analysis

Sulfur isotope analysis of sulfate minerals can provide valuable insights into the source of the sulfur and the formation conditions of the mineral.

Methodology:

-

Sample Preparation:

-

Physically separate the sulfate mineral of interest from the rock matrix.

-

For δ³⁴S analysis, the sulfate is typically converted to SO₂ gas by reaction with a reducing agent at high temperatures. Alternatively, for analysis by multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), the sulfate can be dissolved in an appropriate acid.

-

-

Isotope Ratio Measurement:

-

The isotopic composition of the resulting gas or solution is measured using a gas-source isotope ratio mass spectrometer (IRMS) or an MC-ICP-MS.

-

Isotope ratios are reported in delta (δ) notation in per mil (‰) relative to the Vienna Canyon Diablo Troilite (V-CDT) standard.

-

Visualizations

The Geochemical Sulfur Cycle and Sulfate Mineral Formation

The following diagram illustrates the major pathways of the sulfur cycle that lead to the formation of sulfate minerals in different geological environments.

References

- 1. [PDF] The Raman study on certain sulfates | Semantic Scholar [semanticscholar.org]

- 2. fiveable.me [fiveable.me]

- 3. Evaporite - Wikipedia [en.wikipedia.org]

- 4. gsa.confex.com [gsa.confex.com]

- 5. Sulfides [pmel.noaa.gov]

- 6. Brief scientific background on sulfide chimneys (black smokers) | UW News [washington.edu]

- 7. tos.org [tos.org]

- 8. "Precipitation and Growth of Barite within Hydrothermal Vent Deposits f" by John William Jamieson, Mark D. Hannington et al. [digitalcommons.unl.edu]

- 9. Mineralogy and geochemistry of active and inactive chimneys and massive sulfides, Middle Valley, Northern Juan de Fuca Ridge: an evolving hydrothermal system. - OceanRep [oceanrep.geomar.de]

- 10. vaccoat.com [vaccoat.com]

- 11. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 12. Hydrothermal salts [saltworkconsultants.com]

- 13. thraceanzeolite.gr [thraceanzeolite.gr]

- 14. rruff.net [rruff.net]

- 15. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 16. physics.montana.edu [physics.montana.edu]

- 17. Quantitative Raman calibration of sulfate-bearing polymineralic mixtures: a S quantification in sedimentary rocks on Mars | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 18. researchgate.net [researchgate.net]

- 19. ondavia.com [ondavia.com]

An In-depth Technical Guide to Sulfate Ion Interactions with Metal Cations in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions between sulfate (B86663) ions and metal cations in aqueous solutions. It delves into the thermodynamics, characterization methodologies, and the critical role these interactions play in biological systems and pharmaceutical sciences.

Fundamentals of Sulfate-Metal Cation Interactions

The interaction between a sulfate anion (SO₄²⁻) and a metal cation (Mⁿ⁺) in solution is primarily an electrostatic attraction, leading to the formation of ion pairs or complexes.[1] The strength and nature of this interaction are dictated by factors such as the charge density of the metal cation, the dielectric constant of the solvent, temperature, and ionic strength.[1][2]

These interactions result in the formation of various species, broadly classified as:

-

Solvent-Separated Ion Pairs (SSIPs): The cation and anion are separated by at least two layers of solvent molecules.

-

Solvent-Shared Ion Pairs (SIPs): The cation and anion are separated by a single layer of solvent molecules.

-

Contact Ion Pairs (CIPs): The cation and anion are in direct contact, with no intervening solvent molecules.[3][4]

The equilibrium for the formation of a simple 1:1 metal-sulfate complex can be represented as:

Mⁿ⁺(aq) + SO₄²⁻(aq) ⇌ M(SO₄)⁽ⁿ⁻²⁾(aq)

The strength of this interaction is quantified by the stability constant (K) or formation constant , a type of equilibrium constant.[1] A higher stability constant indicates a stronger interaction and a more stable complex.[5]

Thermodynamics of Interaction

The formation of these complexes is governed by fundamental thermodynamic principles. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provide a complete thermodynamic profile of the binding event.[6]

-

ΔG (Gibbs Free Energy): Indicates the spontaneity of the complex formation. A negative value signifies a spontaneous process. It is related to the stability constant by the equation: ΔG° = -RT ln(K).

-

ΔH (Enthalpy): Represents the heat absorbed or released during binding. A negative ΔH (exothermic) often points to the formation of strong coordinate bonds, while a positive ΔH (endothermic) can be driven by a large positive entropy change.[7]

-

ΔS (Entropy): Reflects the change in randomness or disorder of the system upon complex formation. The release of ordered water molecules from the hydration shells of the ions upon binding often leads to a positive entropy change, which can be a major driving force for the interaction.[6]

Quantitative Data on Metal-Sulfate Interactions

The stability and thermodynamic parameters of metal-sulfate complexes are crucial for predicting their behavior in various systems. The following tables summarize key quantitative data from the literature.

Table 1: Stability Constants of Selected Metal-Sulfate Complexes in Aqueous Solution

| Metal Cation | Stepwise Constant (log K) / Cumulative Constant (log β) | Temperature (°C) | Ionic Medium | Reference(s) |

| Fe²⁺ | log K₁ ≈ 2.15 | 25 | 3 M NaClO₄ | [8][9] |

| Fe²⁺ | log β₂ ≈ 2.5 | 25 | 3 M NaClO₄ | [8][9] |

| UO₂²⁺ | log K₁ = 2.45 ± 0.05 | 25 | 0.1 M Na⁺ | [10] |

| UO₂²⁺ | log K₂ = 1.03 ± 0.04 | 25 | 0.1 M Na⁺ | [10] |

Note: Stability constants are highly dependent on experimental conditions like temperature and ionic strength.[2]

Table 2: Thermodynamic Parameters for Selected Metal-Sulfate Complexation Reactions

| Metal Cation | Reaction | ΔH (kJ·mol⁻¹) | Technique | Conditions | Reference(s) |

| UO₂²⁺ | UO₂²⁺ + SO₄²⁻ ⇌ UO₂SO₄(aq) | 29.1 ± 4.0 | TRLFS | 0.1 M Na⁺ | [10] |

| UO₂²⁺ | UO₂SO₄(aq) + SO₄²⁻ ⇌ UO₂(SO₄)₂²⁻ | 16.6 ± 4.5 | TRLFS | 0.1 M Na⁺ | [10] |

| Various | Mⁿ⁺ + L ⇌ MLⁿ⁺ | Varies | ITC | Varies | [6][7][11] |

Note: Isothermal Titration Calorimetry (ITC) is a primary method for the direct measurement of binding enthalpy.

Experimental Protocols for Characterization

Several analytical techniques are employed to study and quantify the interactions between metal cations and sulfate ions.

Potentiometric Titration

Principle: This technique measures the change in the potential of a solution (commonly pH) as a titrant is added.[12] By monitoring the competition between the metal ion and a proton for the ligand (sulfate), the stability constants of the metal-sulfate complexes can be determined.[8][13] The method developed by Bjerrum, often using a glass electrode, is a cornerstone in the determination of stability constants.[1]

Detailed Methodology:

-

Apparatus: A calibrated digital pH meter with a combined glass electrode is used.[14] All titrations are performed in a thermostated vessel at a constant temperature (e.g., 25 °C ± 0.1 °C).[14]

-

Solution Preparation: All solutions are prepared using analytical grade reagents and deionized or doubly distilled water.[13] A background electrolyte (e.g., NaClO₄ or KNO₃) is used to maintain a constant high ionic strength.[8][14]

-

Titration Mixtures: Several solutions are prepared for titration against a standardized, CO₂-free base (e.g., NaOH).[14] A typical set includes:

-

Procedure: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.[12]

-

Data Analysis: The titration curves are analyzed to calculate the average number of ligands bound per metal ion (formation function, n̄) and the free ligand concentration ([L]). Stability constants (K) are then determined by plotting n̄ versus pL (-log[L]) or by using specialized computer programs that perform non-linear regression on the raw data.[13][14][15]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding interaction.[16] A solution of one reactant (e.g., metal salt) is titrated into a solution of the other (e.g., sulfate salt) in a highly sensitive calorimeter. The resulting heat change is directly proportional to the extent of binding, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[6][7]

Detailed Methodology:

-

Apparatus: An isothermal titration calorimeter, consisting of a reference cell and a sample cell, is used.[16]

-

Solution Preparation: The macromolecule (or ligand, e.g., sulfate solution) is placed in the sample cell, and the titrant (e.g., metal ion solution) is loaded into an injection syringe. Both solutions must be prepared in the exact same buffer to minimize heats of dilution.[11]

-

Procedure: The experiment is conducted at a constant temperature. Small, precisely known aliquots of the titrant are injected into the sample cell. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.[16]

-

Data Analysis: The raw data appears as a series of peaks, where the area of each peak corresponds to the heat change for that injection. Integrating these peaks yields a binding isotherm (heat vs. molar ratio). This isotherm is then fitted to a binding model to extract the thermodynamic parameters: Kₐ (and thus K and ΔG), ΔH, and the stoichiometry (n).[11] It is crucial to account for competing reactions, such as metal-buffer interactions or proton displacement, in the analysis.[11]

Spectroscopic Methods

UV-Visible (UV-Vis) Spectroscopy: Principle: This technique is used when the formation of a metal-sulfate complex results in a change in the absorbance spectrum.[17] By monitoring the absorbance at a specific wavelength as the concentration of one component is varied (the mole-ratio method or Job's method of continuous variation), the stoichiometry and stability constant of the complex can be determined.[18][19][20] It is particularly useful for studying transition metal complexes, whose d-orbital electronic transitions are sensitive to the ligand environment.[17][21]

Raman Spectroscopy: Principle: Raman spectroscopy probes the vibrational modes of molecules. The formation of an ion pair between a metal cation and the sulfate anion perturbs the vibrational modes of the SO₄²⁻ ion, particularly the symmetric stretching mode (ν₁).[22] The appearance of new bands or shifts in existing band positions can provide direct evidence of contact ion pair formation and can be used to quantify the different types of ion pairs in solution.[3][23]

Conductometry

Principle: This method measures the electrical conductivity of a solution, which depends on the concentration and mobility of the ions.[24] When a metal cation and a sulfate anion associate to form a neutral or less-charged ion pair, the total number of charge carriers in the solution decreases, leading to a drop in molar conductivity.[25][26] By analyzing conductivity data as a function of concentration, ion association constants (Kₐ) can be determined.[27][28]

Role in Biological Systems and Drug Development

Sulfate is not merely an inert anion; it is a vital component of numerous physiological processes, and its interactions are of significant interest in drug development.[29][30]

Biological Significance of Sulfation

The biological incorporation of sulfate is mediated by a process called sulfonation (often referred to as sulfation). The universal sulfonate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , which is synthesized from ATP and inorganic sulfate.[29][31] Sulfotransferase (SULT) enzymes then catalyze the transfer of the sulfonate group from PAPS to an acceptor molecule (e.g., a steroid, protein, or carbohydrate).[30]

This modification dramatically alters the biological activity of the parent molecule by increasing its water solubility and adding a negative charge.[32] Key roles include:

-

Modulation of Bioactivity: Sulfation can activate or inactivate molecules. For example, the sulfation of steroids often inactivates them, creating a circulating reservoir that can be reactivated by sulfatase enzymes.[29][31]

-

Cell Signaling: Sulfated glycosaminoglycans (GAGs), such as heparan sulfate and chondroitin (B13769445) sulfate, are key components of the extracellular matrix and cell surface.[33][34] The specific patterns of sulfation on these molecules create binding sites for growth factors, cytokines, and other signaling proteins, thereby regulating crucial cellular processes.[32]

-

Detoxification and Drug Metabolism: Sulfation is a major Phase II metabolic pathway in the liver that facilitates the excretion of xenobiotics, drugs (e.g., acetaminophen), and endogenous waste products by making them more water-soluble.[30][35]

Applications in Drug Development

-

Drug Delivery: Sulfated polysaccharides, such as dextran (B179266) sulfate and carrageenans, are explored as multifunctional materials for drug delivery systems.[36][37] Their polyanionic nature allows them to form polyelectrolyte complexes with cationic drugs or polymers, creating nanoparticles or hydrogels for controlled release and targeted delivery.[36][38]

-

Drug Design: Understanding sulfation is critical for predicting a drug's metabolic fate and avoiding potential toxicity. Furthermore, sulfated molecules are designed as mimetics of endogenous ligands to act as agonists or antagonists in various biological processes, such as coagulation. For instance, highly sulfated, non-carbohydrate molecules are being investigated as novel anticoagulant agents.[32]

Conclusion

The interaction of sulfate ions with metal cations is a fundamental process with far-reaching implications, from influencing the geochemistry of natural waters to regulating critical pathways in human physiology. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of the thermodynamics and kinetics of these interactions is essential. The robust suite of experimental techniques detailed in this guide—including potentiometry, calorimetry, spectroscopy, and conductometry—provides the necessary tools to quantify these interactions and elucidate their mechanisms. This knowledge is paramount for designing effective drug delivery systems, predicting drug metabolism, and developing novel therapeutics that harness the unique properties of sulfated molecules.

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. Comprehensive analysis of ion pairing and solvation in monovalent sulfate salts: Insights from Raman and dielectric spectroscopy - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stability constants of iron(II) sulfate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hakon-art.com [hakon-art.com]

- 14. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ijpras.com [ijpras.com]

- 20. ijsr.net [ijsr.net]

- 21. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tau.ac.il [tau.ac.il]

- 25. Direct Detection of the Ion Pair to Free Ions Transformation upon Complexation with an Ion Receptor in Non‐Polar Solvents by using Conductometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. rep.bioscientifica.com [rep.bioscientifica.com]

- 30. journals.physiology.org [journals.physiology.org]

- 31. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Profiling Heparan Sulfate‐Heavy Metal Ions Interaction Using Electrochemical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Profiling Heparan Sulfate-Heavy Metal Ions Interaction Using Electrochemical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. pharmaexcipients.com [pharmaexcipients.com]

- 38. Dextran Sulfate Nanocarriers: Design, Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the global sulfur cycle and sulfate's role

An In-depth Technical Guide to the Global Sulfur Cycle and the Role of Sulfate (B86663)

Introduction

Sulfur is an essential element for all life, forming a cornerstone of the CHNOPS (Carbon, Hydrogen, Nitrogen, Oxygen, Phosphorus, Sulfur) elements that constitute the vast majority of biological molecules.[1] It is a key component of several amino acids (cysteine and methionine), cofactors, and vitamins, and its redox chemistry is central to the metabolism of many microorganisms.[2][3][4] The movement and transformation of sulfur through the Earth's oceans, atmosphere, land, and living systems is described by the global sulfur cycle.[1][5] Sulfate (SO₄²⁻), the most oxidized and stable form of sulfur in the presence of oxygen, represents the largest reservoir of sulfur in the oceans and is a critical substrate for numerous biological and geological processes.[6]

This technical guide provides a comprehensive overview of the global sulfur cycle, with a particular focus on the pivotal role of sulfate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of sulfur biogeochemistry, metabolic pathways, and the analytical methods used in its study.

The Global Sulfur Cycle

The global sulfur cycle is a complex biogeochemical cycle that involves the movement of sulfur through various oxidation states, ranging from -2 (sulfide) to +6 (sulfate).[1][6] These transformations are driven by both microbial and abiotic processes and connect the lithosphere, hydrosphere, atmosphere, and biosphere.[1]

The primary steps in the sulfur cycle include:

-

Mineralization : The conversion of organic sulfur into inorganic forms like hydrogen sulfide (B99878) (H₂S).[1]

-

Oxidation : The oxidation of reduced sulfur compounds (H₂S, elemental sulfur) to sulfate (SO₄²⁻). This is carried out by chemolithotrophic and photosynthetic bacteria.[1]

-

Reduction : The reduction of sulfate back to sulfide. This occurs through two main pathways: assimilatory and dissimilatory sulfate reduction.[1]

-

Incorporation : The incorporation of sulfide into organic compounds, such as amino acids.[1]

Major Sulfur Reservoirs and Fluxes

The majority of Earth's sulfur is stored in sedimentary rocks, such as evaporites (gypsum, anhydrite) and pyrite-rich shales.[1] The oceans represent the second-largest reservoir, primarily containing dissolved sulfate.[6] The atmosphere and biosphere hold significantly smaller, but highly dynamic, pools of sulfur.

Human activities, particularly the combustion of fossil fuels and metal smelting, have profoundly altered the global sulfur cycle, leading to a significant increase in atmospheric sulfur dioxide (SO₂) and subsequent acid rain.[7][8][9][10] Anthropogenic sulfur emissions are estimated to be two to three times larger than natural gaseous emissions on a global scale.[11]

The following table summarizes the major global sulfur reservoirs and the fluxes between them, comparing pre-industrial estimates with data from the modern era reflecting anthropogenic impact.

| Reservoir/Flux | Pool Size (Tg S) | Natural Flux (Tg S/yr) | Anthropogenic Flux (Tg S/yr) |

| Reservoirs | |||

| Lithosphere (Sediments) | 26,000,000,000 | - | - |

| Oceans (as SO₄²⁻) | 1,300,000,000 | - | - |

| Atmosphere | 4.8 | - | - |

| Land Biota & Soils | 260,000 | - | - |

| Fluxes | |||

| River Runoff to Oceans | - | 104 | 110 |

| Volcanic Emissions | - | 5-10[12] | - |

| Marine Biogenic Emissions | - | 15-40[12] | - |

| Terrestrial Biogenic Emissions | - | 0.4-5.6[12] | - |

| Fossil Fuel Combustion & Smelting | - | - | 70-100[12] |

| Atmospheric Deposition on Land | - | 23 | 83 |

| Atmospheric Deposition on Oceans | - | 47 | 80 |

Data compiled from various sources, including references[1][12][13]. Tg S = Teragrams of Sulfur (10¹² g).

The Central Role of Sulfate in Biological Systems

Sulfate is the primary source of sulfur for most plants and microorganisms.[3] Its high concentration in seawater (approx. 28 mM) makes it a readily available electron acceptor for marine anaerobic microorganisms.[14] Before it can be utilized by organisms, it must be transported into the cell and metabolically activated.

Sulfate Uptake and Activation

Sulfate, being a hydrophilic anion, requires specific transporter proteins to cross cellular membranes.[15] In plants, a family of 14 distinct genes encodes for sulfate transporters, which move sulfate from the soil into the roots and distribute it throughout the plant.[3] Once inside the cell, sulfate is too energetically stable for direct reduction.[16] It must first be activated by the enzyme ATP sulfurylase, which catalyzes its reaction with ATP to form adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate (PPi).[17][18]

Assimilatory Sulfate Reduction (ASR)

ASR is the process used by plants, fungi, and many prokaryotes to reduce sulfate to sulfide for the purpose of synthesizing essential sulfur-containing organic compounds like cysteine and methionine.[1][17] The sulfide produced is immediately incorporated into these molecules.[3]

The ASR pathway can proceed via two main routes depending on the organism: the APS pathway and the PAPS pathway.[19][20]

-

APS Pathway : Found in plants and some cyanobacteria, APS is directly reduced to sulfite (B76179) (SO₃²⁻) by the enzyme APS reductase, using glutathione (B108866) as an electron donor.[3][19]

-

PAPS Pathway : Common in many bacteria and fungi, APS is first phosphorylated by APS kinase to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[3][19] PAPS is then reduced by PAPS reductase (using thioredoxin) to yield sulfite.[4][19]

In both pathways, the resulting sulfite is subsequently reduced to sulfide by sulfite reductase, which requires six electrons, often supplied by ferredoxin or NADPH.[2][3] The sulfide is then incorporated into O-acetylserine to form the amino acid cysteine, a reaction catalyzed by O-acetylserine (thiol)-lyase.[3][4]

Dissimilatory Sulfate Reduction (DSR)

In contrast to ASR, dissimilatory sulfate reduction is a form of anaerobic respiration where sulfate is used as the terminal electron acceptor for energy production, not for biosynthesis.[3][14][16] This process is characteristic of a specialized group of bacteria and archaea known as sulfate-reducing microorganisms (SRMs).[16][18] The end product, hydrogen sulfide (H₂S), is largely released into the environment as a waste product.[3]

DSR is a critical process in anoxic marine sediments, where it is a primary driver of organic matter mineralization.[14] The pathway shares the initial activation step with ASR, forming APS. However, the subsequent steps are distinct.

The key steps in DSR are:

-

Sulfate Activation : Sulfate is activated to APS by ATP sulfurylase.[16][18]

-

APS Reduction : APS is reduced to sulfite by APS reductase (Apr), consuming two electrons.[16]

-

Sulfite Reduction : Sulfite is fully reduced to sulfide by the dissimilatory sulfite reductase (Dsr) complex, a process requiring six electrons.[16]

Sulfation Reactions

Beyond reduction pathways, the activated sulfate intermediate PAPS serves as the universal sulfonyl donor for sulfation reactions.[20][21] Catalyzed by sulfotransferases, this process involves the transfer of a sulfo group (SO₃) from PAPS to a substrate, such as a protein, lipid, or xenobiotic compound.[21] Sulfation is a critical post-translational modification of proteins and plays roles in detoxification, hormone regulation, and cell signaling.[21]

Experimental Protocols and Methodologies

The study of the sulfur cycle and sulfate metabolism relies on a variety of analytical techniques to quantify sulfur species and measure their transformation rates.

Quantification of Sulfate and Other Sulfur Species

A range of methods exists for the determination of sulfate in biological and environmental samples. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

| Method | Principle | Typical Application | Advantages | Disadvantages |

| Barium Chloride Turbidimetry | Sulfate precipitates as barium sulfate (BaSO₄) in the presence of BaCl₂. The resulting turbidity is measured spectrophotometrically.[22][23] | Serum, plasma, water samples.[22] | Simple, cost-effective, commercially available kits.[22] | Underestimates sulfate compared to other methods; interference from colored or suspended substances.[22][23] |

| Ion Chromatography (IC) | Anion-exchange chromatography separates sulfate from other ions, followed by detection, typically via conductivity.[22] | Serum, water samples. | High precision and reliability; considered a reference method for serum sulfate.[22] | Requires specialized instrumentation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC separates components of a sample, which are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio. | Serum, plasma, complex biological matrices.[22] | High sensitivity and specificity; can quantify sulfated compounds directly.[22] | High instrument cost and complexity. |

| Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) | The sample is combusted to convert all sulfur to SO₂, which is then analyzed by a mass spectrometer to determine total sulfur content and isotopic ratios.[24] | Rocks, soils, biological tissues. | Provides both concentration and isotopic composition. | Destructive to the sample. |

General Protocol for Ion Chromatography:

-